3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Catalog No.
S623358
CAS No.
127-51-5
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-b...

CAS Number

127-51-5

Product Name

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

IUPAC Name

(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9+

InChI Key

JRJBVWJSTHECJK-PKNBQFBNSA-N

SMILES

CC1=CCCC(C1C=C(C)C(=O)C)(C)C

Synonyms

alpha-isomethyl ionone, alpha-isomethylionone, methyl ionone gamma

Canonical SMILES

CC1=CCCC(C1C=C(C)C(=O)C)(C)C

Isomeric SMILES

CC1=CCCC(C1/C=C(/C)\C(=O)C)(C)C

Analytical Reference Standard

-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, also known as isomethyl-α-ionone, is primarily used as an analytical reference standard in scientific research.

It serves as a benchmark for the identification and quantification of the same compound in various samples. Researchers employ 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one to:

  • Validate analytical methods: By comparing the properties of the reference standard with those obtained from the sample, researchers can confirm the accuracy and reliability of their chosen analytical techniques. Source: Sigma-Aldrich product page:
  • Quantify the target compound: By comparing the intensity of the signal from the reference standard to the signal from the sample, researchers can determine the concentration of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one in the sample. Source: American Chemical Society - "Quantitation and Analysis of Drugs" by David G. Watson

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, also known as β-ionone, is an organic compound with the molecular formula C13H20O and a molecular weight of 192.2973 g/mol. This compound features a unique structure characterized by a butenone moiety and a cyclohexene ring, which contributes to its distinctive properties and applications. It is classified under the category of sesquiterpenoids, which are known for their complex structures and biological activities .

Typical of unsaturated ketones, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Addition: The double bonds in the butenone can react with electrophiles, resulting in various substitution products.
  • Isomerization: Under certain conditions, β-ionone can isomerize to form different structural isomers, altering its properties and reactivity.

These reactions highlight its versatility in synthetic organic chemistry .

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one exhibits notable biological activities. It has been studied for its potential as:

  • Antioxidant: It demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial: Research indicates that β-ionone possesses antimicrobial properties against various pathogens.
  • Aromatherapy

The synthesis of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one can be achieved through several methods:

  • From β-Carotene: One common method involves the oxidative cleavage of β-carotene, which yields β-ionone as one of the products.
  • Via Cyclization Reactions: Starting from simpler precursors such as isoprene derivatives, cyclization reactions can be employed to construct the cyclohexene framework followed by subsequent functionalization to introduce the butenone group.
  • Chemical Transformation of Terpenes: Natural terpenes can be chemically transformed through various reactions (e.g., oxidation) to produce β-ionone.

These methods underline the compound's relevance in both synthetic and natural product chemistry .

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one finds applications in several fields:

  • Fragrance Industry: It is widely used as a fragrance ingredient due to its sweet floral scent.
  • Flavoring Agent: The compound is also utilized in food products for flavor enhancement.
  • Pharmaceuticals: Its biological properties make it a candidate for further research in drug development .

Studies on the interactions of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one with biological systems have revealed insights into its mechanisms of action:

  • Receptor Binding Studies: Research has indicated that β-ionone may interact with olfactory receptors, contributing to its sensory properties.
  • Synergistic Effects: In combination with other compounds, it may enhance or modulate biological activity, particularly in antimicrobial formulations .

Several compounds share structural similarities with 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
α-IononeKetone with cyclohexeneSlightly different structure leading to distinct aroma profiles.
3-MethylbutanoylacetoneKetoneLacks cyclohexene ring; used in flavoring.
4-(2,6,6-trimethylcyclohexenyl)-butan-2-oneRelated unsaturated ketoneSimilar reactivity but different applications.

These compounds illustrate the diversity within this class of organic molecules while highlighting the unique characteristics of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one that make it particularly valuable in various industries .

Physical Description

Liquid
yellowish, oily liquid
clear, colourless to yellowish liquid

XLogP3

3.3

Density

0.921-0.930
0.925-0.934

GHS Hazard Statements

Aggregated GHS information provided by 1957 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 34 of 1957 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1923 of 1957 companies with hazard statement code(s):;
H315 (80.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.59%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (73.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (89.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (10.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

127-51-5
15789-90-9

Wikipedia

Alpha-isomethyl_ionone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Used in Manufacturing of Fragrance Formulations (Compounds)
3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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